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For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties of Triflusal-13C6, an isotopically labeled derivative of the antiplatelet agent Triflusal.

This document is intended for researchers, scientists, and professionals in drug development

who are utilizing Triflusal-13C6 as a standard in analytical studies, such as mass

spectrometry-based pharmacokinetic analyses. The guide details the compound's chemical

structure, physicochemical properties, and provides insights into its synthesis and analytical

characterization. Furthermore, it elucidates the well-established mechanism of action of

Triflusal, which is directly applicable to its 13C-labeled counterpart, and includes detailed

signaling pathway diagrams.

Introduction
Triflusal is a platelet aggregation inhibitor belonging to the salicylate family, though it is not a

derivative of acetylsalicylic acid (ASA).[1] It is used in the prevention of thromboembolic events.

[2] Triflusal-13C6 is a stable isotope-labeled version of Triflusal, where six carbon atoms on

the benzene ring have been replaced with the carbon-13 isotope. This labeling makes it an

ideal internal standard for quantitative bioanalytical assays, allowing for precise and accurate

measurement of Triflusal and its metabolites in biological matrices. Understanding the chemical

properties of Triflusal-13C6 is paramount for its effective use in research and development.
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Chemical and Physical Properties
The chemical and physical properties of Triflusal-13C6 are summarized in the table below. The

data for the unlabeled Triflusal are included for comparison and are expected to be very similar

for the 13C6-labeled compound.

Property Value Source

Chemical Name

2-(acetyloxy)-4-

(trifluoromethyl)benzoic acid-

1,2,3,4,5,6-13C6

N/A

Molecular Formula C₄¹³C₆H₇F₃O₄ [3]

Molecular Weight 254.11 g/mol [3]

CAS Number 1276355-35-1 [3]

Unlabeled CAS Number 322-79-2

Appearance Off-white solid N/A

Melting Point
114-117 °C (for unlabeled

Triflusal)
N/A

logP 2.231 (for unlabeled Triflusal) N/A

Purity Typically ≥98% N/A

Synthesis
A specific, detailed experimental protocol for the synthesis of Triflusal-13C6 is not readily

available in the public domain. However, its synthesis would follow established methods for

isotopic labeling of aromatic carboxylic acids. A plausible synthetic route would involve the use

of a 13C6-labeled benzene precursor.

Conceptual Synthesis Workflow:

The synthesis would likely start from a commercially available, fully 13C-labeled benzene. The

key steps would involve:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1141167?utm_src=pdf-body
https://isotope-science.alfa-chemistry.com/13c-labeled-compounds.html
https://isotope-science.alfa-chemistry.com/13c-labeled-compounds.html
https://isotope-science.alfa-chemistry.com/13c-labeled-compounds.html
https://www.benchchem.com/product/b1141167?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1141167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Friedel-Crafts acylation or alkylation to introduce a functional group that can be converted to

the trifluoromethyl group.

Oxidation of a methyl group or another suitable precursor to form the carboxylic acid.

Hydroxylation of the benzene ring at the ortho position to the carboxylic acid.

Acetylation of the newly introduced hydroxyl group to yield the final Triflusal-13C6 product.

Conceptual Synthesis of Triflusal-13C6

13C6-Benzene Functionalization
e.g., Friedel-Crafts

Oxidation
to -COOH

Hydroxylation
ortho to -COOH

Acetylation
of -OH

Triflusal-13C6

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of Triflusal-13C6.

Spectroscopic Data (Predicted)
As experimental spectroscopic data for Triflusal-13C6 is not widely available, this section

provides predicted data based on the known structure and data from the unlabeled compound.

Mass Spectrometry (MS)
The mass spectrum of Triflusal-13C6 is expected to show a molecular ion peak [M+H]⁺ at m/z

255.06, reflecting the incorporation of six 13C atoms. The fragmentation pattern would be

similar to that of unlabeled Triflusal, with characteristic losses of the acetyl group and carbon

dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be very similar to that of unlabeled

Triflusal, showing signals for the aromatic protons and the methyl protons of the acetyl

group.
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¹³C NMR: The carbon-13 NMR spectrum will be significantly different from the unlabeled

compound due to the 13C enrichment of the aromatic ring. All six aromatic carbons will show

strong signals with complex splitting patterns due to ¹³C-¹³C coupling. The carbonyl carbons

of the carboxylic acid and the acetyl group, and the methyl carbon of the acetyl group will

also be present.

Infrared (IR) Spectroscopy
The IR spectrum of Triflusal-13C6 is predicted to exhibit characteristic absorption bands for

the following functional groups:

C=O stretching (ester): ~1770 cm⁻¹

C=O stretching (carboxylic acid): ~1700 cm⁻¹

C-O stretching: ~1200-1300 cm⁻¹

Aromatic C=C stretching: ~1450-1600 cm⁻¹

C-F stretching: ~1100-1300 cm⁻¹

Experimental Protocols: Analytical Methods
The following is a representative High-Performance Liquid Chromatography (HPLC) method

that can be adapted for the analysis of Triflusal-13C6.

HPLC Method for the Determination of Triflusal

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 25 mM KH₂PO₄, pH

adjusted to 3.0 with phosphoric acid) in a ratio of 60:40 (v/v).

Flow Rate: 1.0 mL/min.

Injection Volume: 20 µL.

Detection: UV detection at 228 nm.
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Run Time: Approximately 10 minutes.

Sample Preparation: Plasma or serum samples containing Triflusal and Triflusal-13C6 (as an

internal standard) can be prepared by protein precipitation with acetonitrile followed by

centrifugation. The supernatant is then injected into the HPLC system.

Analytical Workflow for Triflusal-13C6

Sample Protein_Precipitation
Add Acetonitrile

Centrifugation Supernatant_Collection HPLC_Analysis

Click to download full resolution via product page

Caption: General workflow for sample preparation and HPLC analysis.

Mechanism of Action and Metabolic Pathways
The pharmacological activity of Triflusal-13C6 is identical to that of unlabeled Triflusal. It is a

multi-target antiplatelet agent.

Triflusal is rapidly metabolized in the liver to its main active metabolite, 2-hydroxy-4-

(trifluoromethyl)benzoic acid (HTB). Both Triflusal and HTB contribute to the antiplatelet effect

through several mechanisms:

Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates and inhibits platelet

COX-1, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent platelet agonist

and vasoconstrictor.

Inhibition of Phosphodiesterase (PDE): HTB is a phosphodiesterase inhibitor, leading to an

increase in cyclic adenosine monophosphate (cAMP) levels within platelets. Elevated cAMP

inhibits platelet activation and aggregation.

Inhibition of Nuclear Factor-kappa B (NF-κB): Triflusal has been shown to inhibit the

activation of NF-κB, a transcription factor involved in inflammatory processes and the

expression of adhesion molecules on platelets.
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Increased Nitric Oxide (NO) Synthesis: Triflusal can stimulate the production of nitric oxide, a

vasodilator and inhibitor of platelet adhesion and aggregation.

Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Triflusal and its active

metabolite, HTB.
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Triflusal's Antiplatelet Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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